5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC17665359
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
| Standard InChI Key | XSNFJCUCTQAAFA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NOC(=N1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound consists of a five-membered 1,2,4-oxadiazole ring substituted at positions 3 and 5 with an ethyl group and a 4-bromophenyl moiety, respectively (Figure 1). The oxadiazole core contributes to its electron-deficient nature, while the bromophenyl group introduces steric bulk and potential sites for electrophilic substitution. The ethyl chain at position 3 enhances lipophilicity, influencing its pharmacokinetic profile .
Figure 1: Chemical structure of 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-aryl-3-alkyl-1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acyl chlorides or anhydrides. For 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole, a plausible pathway (Figure 2) includes:
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Formation of amidoxime: Reacting 4-bromobenzonitrile with hydroxylamine hydrochloride to yield 4-bromobenzamidoxime.
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Cyclization with propionyl chloride: Treating the amidoxime with propionyl chloride in the presence of a base (e.g., triethylamine), followed by thermal or microwave-assisted cyclization .
Figure 2: Proposed synthesis of 5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole
Optimization and Yields
Microwave irradiation (MWI) has been shown to enhance reaction efficiency in analogous syntheses, reducing reaction times from hours to minutes and improving yields by 15–20% . For example, Maftei et al. reported a 78% yield for a similar 3,5-disubstituted oxadiazole using MWI . Purification via column chromatography (petroleum ether/ethyl acetate) typically achieves >95% purity .
Physicochemical Properties
Spectral Characterization
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H NMR: Expected signals include a triplet for the ethyl group’s methyl protons (~1.3 ppm, Hz), a quartet for the methylene group (~2.7 ppm), and aromatic protons from the bromophenyl ring (7.5–8.1 ppm) .
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C NMR: Key peaks correspond to the oxadiazole ring carbons (~168 ppm for C-3, ~176 ppm for C-5), the ethyl group (~12 ppm for CH, ~28 ppm for CH), and aromatic carbons (120–135 ppm) .
Thermal and Solubility Profiles
The compound is predicted to exhibit moderate thermal stability (decomposition temperature >200°C) based on analogs like 5-(2-bromophenyl)-3-ethyl-1,2,4-oxadiazole . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water, aligning with its lipophilic nature.
Biological Activities and Applications
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs
| Compound | Cell Line (IC, µM) | Mechanism | Reference |
|---|---|---|---|
| 3-(4-Bromophenyl)-5-propyl | MCF-7 (0.48) | Caspase-3/7 activation | |
| 5-(2-Bromophenyl)-3-ethyl | HCT-116 (13.6) | Microtubule destabilization |
Antimicrobial Properties
Preliminary studies on 3-alkyl-5-aryloxadiazoles suggest moderate antibacterial activity against Gram-positive strains (MIC: 8–32 µg/mL) . The bromine atom’s electronegativity may disrupt microbial cell wall synthesis.
Comparative Analysis with Structural Analogs
Regioisomeric Effects
The position of bromine on the phenyl ring critically influences bioactivity. For example:
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5-(4-Bromophenyl) derivatives exhibit enhanced anticancer activity compared to 2-bromo analogs, likely due to improved π-stacking with DNA .
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3-Ethyl vs. 3-propyl substituents: Longer alkyl chains (e.g., propyl) reduce solubility but increase lipophilicity, affecting cellular uptake.
Electronic Effects
Electron-withdrawing groups (EWGs) like bromine stabilize the oxadiazole ring, while electron-donating groups (EDGs) such as ethyl enhance resonance effects. This balance impacts reactivity in Suzuki-Miyaura couplings, where the bromophenyl group serves as a leaving group .
Future Perspectives
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Synthetic Innovations: Development of greener methodologies (e.g., photochemical cyclization) to reduce reliance on toxic reagents like phosphoryl chloride.
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Biological Screening: Prioritize in vivo studies to evaluate pharmacokinetics and toxicity profiles.
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Materials Science Applications: Explore use in organic semiconductors, leveraging the electron-deficient oxadiazole core.
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